A-1331852

BCL-XL Binding Affinity Selectivity

A-1331852 is the only BCL-XL-selective inhibitor combining oral bioavailability, sub-nanomolar potency, and a clean selectivity profile that spares BCL-2-dependent platelets—an absolute requirement for in vivo studies where navitoclax causes dose-limiting thrombocytopenia and WEHI-539 lacks oral activity. Engineered by AbbVie to resolve mechanistic ambiguity, it permits unambiguous assignment of apoptosis to BCL-XL dependency. Brain-penetrant and effective alone or with venetoclax/radiation. Purchase to obtain the definitive tool for dissecting BCL-XL biology without compromise.

Molecular Formula C38H38N6O3S
Molecular Weight 658.8 g/mol
Cat. No. B10779184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-1331852
Molecular FormulaC38H38N6O3S
Molecular Weight658.8 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1CC23CC4CC(C2)CC(C4)C3)C5=C(N=C(C=C5)N6CCC7=C(C6)C(=CC=C7)C(=O)NC8=NC9=CC=CC=C9S8)C(=O)O
InChIInChI=1S/C38H38N6O3S/c1-22-29(19-39-44(22)21-38-16-23-13-24(17-38)15-25(14-23)18-38)27-9-10-33(41-34(27)36(46)47)43-12-11-26-5-4-6-28(30(26)20-43)35(45)42-37-40-31-7-2-3-8-32(31)48-37/h2-10,19,23-25H,11-18,20-21H2,1H3,(H,46,47)(H,40,42,45)
InChIKeyQCQQONWEDCOTBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





A-1331852: First-in-Class Orally Bioavailable BCL-XL Inhibitor for Precision Apoptosis Research and Targeted Oncology Applications


A-1331852 is a first-in-class, orally bioavailable, and highly selective inhibitor of the antiapoptotic protein BCL-XL [1]. Developed by AbbVie through structure-based re-engineering of the predecessor compound A-1155463, A-1331852 was designed to achieve potent and selective disruption of BCL-XL-mediated survival signaling [2]. Its discovery addressed a critical need for a tool compound capable of precisely dissecting the functional role of BCL-XL independent of related family members BCL-2 and BCL-W, thereby overcoming the mechanistic ambiguity and dose-limiting toxicities associated with earlier pan-BCL-2 family inhibitors [3].

Why BCL-2/BCL-XL Pan-Inhibitors Cannot Substitute for A-1331852 in BCL-XL-Dependent Applications


Generic substitution with pan-BCL-2 family inhibitors such as navitoclax (ABT-263) or WEHI-539 fails due to fundamental differences in target selectivity and resultant biological outcomes. Navitoclax's potent inhibition of both BCL-2 and BCL-XL introduces on-target thrombocytopenia as a dose-limiting toxicity, precluding its use in applications requiring sustained BCL-XL blockade without platelet compromise [1]. Conversely, the first-generation BCL-XL-selective inhibitor WEHI-539 lacks oral bioavailability and exhibits suboptimal cellular potency, rendering it unsuitable for in vivo studies [2]. A-1331852 was explicitly engineered to bridge this gap: it retains the BCL-XL selectivity necessary to avoid BCL-2-mediated platelet toxicity while achieving oral bioavailability and markedly enhanced cellular and in vivo potency [3]. These differentiated properties are quantified in the evidence below.

A-1331852: Quantitative Differentiation Evidence for Scientific Selection


Sub-Picomolar Binding Affinity and >600-Fold Selectivity Over MCL-1 for Unambiguous BCL-XL Target Engagement

A-1331852 demonstrates a Ki of <0.010 nM (10 pM) for BCL-XL in TR-FRET assays, representing a >14,200-fold selectivity window over MCL-1 (Ki = 142 nM) and a >400-fold window over BCL-2 (Ki = 6 nM) and BCL-W (Ki = 4 nM) [1]. This selectivity profile is critical for unambiguous target engagement in BCL-XL-dependent cellular contexts and contrasts with WEHI-539, which exhibits an IC50 of approximately 1.1 nM and ~400-fold selectivity over BCL-2, lacking the potency margin needed for complete target coverage at tolerable concentrations [2].

BCL-XL Binding Affinity Selectivity TR-FRET BH3 Mimetic

10- to 50-Fold Enhanced Cellular Potency Relative to A-1155463 and Navitoclax in BCL-XL-Dependent Cell Lines

In BCL-XL-dependent Molt-4 cells, A-1331852 exhibits a cytotoxic EC50 of 6 nM, which is 10- to 50-fold more potent than its predecessor analog A-1155463 and the pan-inhibitor navitoclax, respectively [1]. This superior potency translates directly to more robust apoptosis induction at lower drug concentrations, enabling effective BCL-XL inhibition in cellular models without reaching concentrations that might trigger non-specific toxicity [2].

Cellular Potency Apoptosis Molt-4 Cell Viability Cancer Research

Oral Bioavailability Enables Robust Single-Agent Tumor Regression in Molt-4 Xenograft Models

Unlike the first-generation BCL-XL-selective inhibitor WEHI-539, which is not orally bioavailable and unsuitable for in vivo studies, A-1331852 demonstrates high oral bioavailability and induces tumor regression as a single agent in the Molt-4 xenograft model [1]. When administered orally at 25 mg/kg daily for 14 days, A-1331852 achieved significant tumor growth inhibition, with tumor volume changes monitored daily . In contrast, navitoclax, while orally bioavailable, is limited by its BCL-2 inhibitory activity causing thrombocytopenia [2].

In Vivo Efficacy Xenograft Tumor Regression Oral Bioavailability Oncology

Brain Penetration and Platelet Sparing: Differentiated Pharmacokinetic Profile for CNS Tumor Models

In an orthotopic mouse model of glioblastoma (U251), A-1331852 administered orally at 50 mg/kg daily for 5 days achieved measurable concentrations in brain tumor tissue, with a plasma concentration of approximately 2,500 ng/mL and brain tumor concentration of approximately 500 ng/g [1]. Crucially, this treatment regimen did not cause neutropenia and only induced a modest, non-dose-limiting reduction in platelet counts compared to the severe thrombocytopenia observed with navitoclax at efficacious doses [2]. This demonstrates that A-1331852 can access CNS tumor compartments while largely sparing the BCL-2-dependent platelet population [3].

Brain Penetration Pharmacokinetics Platelet Toxicity Glioblastoma CNS Oncology

A-1331852: Optimal Scientific and Preclinical Application Scenarios


Dissecting BCL-XL vs. BCL-2 Dependency in Hematologic and Solid Tumor Models

A-1331852 is the reagent of choice for definitively establishing BCL-XL dependency in cancer cell lines and patient-derived xenografts. Its high selectivity ensures that any observed apoptosis or growth inhibition is attributable to BCL-XL inhibition, not off-target BCL-2 effects. This is particularly critical in studies comparing BCL-XL-driven tumors to those driven by BCL-2, where the use of navitoclax would confound interpretation [1].

Preclinical Evaluation of BCL-XL Inhibition in CNS Malignancies Requiring Blood-Brain Barrier Penetration

Given its demonstrated ability to penetrate the blood-brain barrier and achieve therapeutic concentrations in orthotopic glioblastoma models, A-1331852 is uniquely suited for in vivo studies of primary and metastatic brain tumors. This scenario cannot be addressed by other BCL-XL inhibitors that either lack oral bioavailability (WEHI-539) or cause prohibitive platelet toxicity (navitoclax) [2].

Combination Therapy Studies with Venetoclax to Recapitulate Pan-BCL-2/BCL-XL Inhibition Without Platelet Toxicity

In small cell lung cancer (SCLC) and other tumor types where dual BCL-2 and BCL-XL inhibition is beneficial, the combination of A-1331852 with the BCL-2-selective inhibitor venetoclax has been shown to recapitulate the efficacy of navitoclax in the NCI-H1963.FP5 xenograft model . This modular approach allows researchers to independently titrate BCL-XL and BCL-2 inhibition, providing mechanistic flexibility and a superior safety profile compared to using a single pan-inhibitor.

Radiosensitization Studies in BCL-XL-Overexpressing Cancers with Low MCL-1 Expression

A-1331852 has demonstrated significant radiosensitizing activity (sensitizer enhancement ratio 1.3-1.8) in mesothelioma cells and has been shown to radiosensitize PIK3CA/PTEN wild-type triple-negative breast cancer models when combined with radiation [3]. This application leverages A-1331852's ability to lower the apoptotic threshold in BCL-XL-dependent tumors, enhancing the efficacy of ionizing radiation. The compound's oral bioavailability and favorable toxicity profile make it ideal for combination regimens involving fractionated radiation schedules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for A-1331852

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.